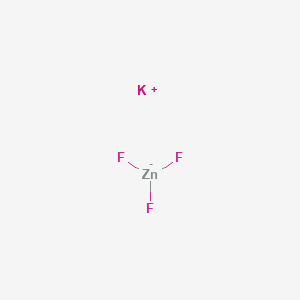

Nocolok Zn Flux

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nocolok Zinc Flux is a specialized brazing agent used primarily in the aluminum brazing process. It is a reactive flux that facilitates the joining of aluminum components by removing the oxide layer on the aluminum surface, allowing the filler metal to flow and form a strong metallurgical bond. This compound is particularly valued for its ability to enhance corrosion resistance by forming a zinc-rich diffusion layer on the aluminum surface during the brazing process .

準備方法

Synthetic Routes and Reaction Conditions: Nocolok Zinc Flux is synthesized through a liquid-phase process involving aluminum hydroxide, hydrofluoric acid, and potassium hydroxide. The reaction conditions are carefully controlled to ensure the production of a high-quality flux with consistent properties .

Industrial Production Methods: In industrial settings, Nocolok Zinc Flux is produced in large batches using a water-based process. The raw materials are mixed and reacted to form potassium zinc fluoride, which is then dried and milled into a fine white powder. The final product is packaged in various forms, including paper bags and cardboard drums, to meet the needs of different applications .

化学反応の分析

Types of Reactions: Nocolok Zinc Flux primarily undergoes reduction and substitution reactions during the brazing process. When heated in contact with aluminum, the flux decomposes to release potassium fluoroaluminates and elemental zinc .

Common Reagents and Conditions: The primary reagents involved in the reactions of Nocolok Zinc Flux are aluminum-silicon filler metals and aluminum substrates. The brazing process typically occurs at temperatures between 565°C and 572°C, where the flux becomes reactive and facilitates the formation of a zinc-rich diffusion layer .

Major Products Formed: The major products formed during the brazing process include potassium fluoroaluminates and a zinc-rich diffusion layer on the aluminum surface. These products enhance the corrosion resistance and mechanical properties of the brazed joint .

科学的研究の応用

Nocolok Zinc Flux has a wide range of applications in scientific research and industry. In chemistry, it is used to study the mechanisms of flux-assisted brazing and the formation of diffusion layers. In the automotive industry, it is employed in the production of heat exchangers, radiators, and other components that require strong, corrosion-resistant joints .

In materials science, researchers use Nocolok Zinc Flux to investigate the effects of zinc diffusion on the properties of aluminum alloys. The compound is also used in the development of new brazing techniques and materials for various industrial applications .

作用機序

The primary mechanism of action of Nocolok Zinc Flux involves the removal of the oxide layer on the aluminum surface and the formation of a zinc-rich diffusion layer. When the flux is heated in contact with aluminum, it decomposes to release potassium fluoroaluminates and elemental zinc. The potassium fluoroaluminates dissolve the oxide layer, allowing the filler metal to flow and form a strong bond. The elemental zinc diffuses into the aluminum surface, creating a zinc-rich layer that enhances corrosion resistance .

類似化合物との比較

Similar Compounds:

- Nocolok Lithium Flux

- Standard Nocolok Flux

- Zinc-coated brazing sheets

Uniqueness: Nocolok Zinc Flux is unique in its ability to form a zinc-rich diffusion layer on the aluminum surface, which significantly enhances corrosion resistance. This property distinguishes it from other fluxes, such as Nocolok Lithium Flux, which is primarily used to improve corrosion resistance in stationary air conditioning systems under stagnant water conditions . Standard Nocolok Flux does not provide the same level of corrosion protection as Nocolok Zinc Flux .

Nocolok Zinc Flux is also an alternative to zinc-coated brazing sheets, offering a more controlled and precise method for creating zinc diffusion layers .

特性

CAS番号 |

13827-02-6 |

|---|---|

分子式 |

F3KZn |

分子量 |

161.5 g/mol |

IUPAC名 |

potassium;zinc;trifluoride |

InChI |

InChI=1S/3FH.K.Zn/h3*1H;;/q;;;+1;+2/p-3 |

InChIキー |

DPYIKVADDNJMDC-UHFFFAOYSA-K |

SMILES |

F[Zn-](F)F.[K+] |

正規SMILES |

[F-].[F-].[F-].[K+].[Zn+2] |

物理的記述 |

DryPowde |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B3366499.png)

![(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide](/img/structure/B3366524.png)

![28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol](/img/structure/B3366534.png)

![tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate](/img/structure/B3366551.png)

![1-[3-(Propan-2-yl)cyclopentyl]ethanol](/img/structure/B3366560.png)